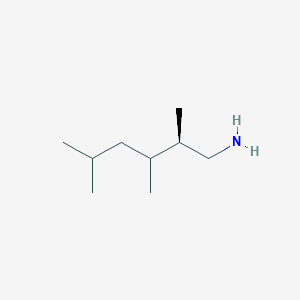
(2R)-2,3,5-Trimethylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2,3,5-Trimethylhexan-1-amine, also known as DMHA or Octodrine, is a synthetic compound that has gained attention in recent years due to its potential use as a dietary supplement and pre-workout ingredient. DMHA is structurally similar to other stimulants such as DMAA and ephedrine, but its effects on the body are not yet fully understood.
Mechanism of Action
(2R)-2,3,5-Trimethylhexan-1-amine is believed to work by increasing the release of norepinephrine and dopamine in the brain, which can lead to increased energy, focus, and motivation. It may also act as a vasoconstrictor, which can increase blood flow and oxygen delivery to the muscles during exercise.
Biochemical and Physiological Effects
(2R)-2,3,5-Trimethylhexan-1-amine has been shown to increase heart rate, blood pressure, and respiratory rate in humans. It may also increase the production of sweat and cause vasoconstriction. These effects are similar to other stimulants such as caffeine and ephedrine.
Advantages and Limitations for Lab Experiments
(2R)-2,3,5-Trimethylhexan-1-amine has several advantages for use in lab experiments. It is easy to synthesize and can be produced in large quantities. It is also relatively stable and has a long shelf life. However, there are limitations to its use in experiments. The effects of (2R)-2,3,5-Trimethylhexan-1-amine on the body are not yet fully understood, and there may be potential side effects that have not been identified.
Future Directions
There are several future directions for research on (2R)-2,3,5-Trimethylhexan-1-amine. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). (2R)-2,3,5-Trimethylhexan-1-amine has been shown to increase focus and attention in some studies, and further research could investigate its potential as a non-stimulant treatment for ADHD. Another area of interest is the potential for (2R)-2,3,5-Trimethylhexan-1-amine to improve cognitive function in older adults. Several studies have investigated the effects of (2R)-2,3,5-Trimethylhexan-1-amine on cognitive function in young adults, but more research is needed to determine its effects on older adults. Finally, more research is needed to fully understand the safety and potential side effects of (2R)-2,3,5-Trimethylhexan-1-amine. Long-term studies are needed to determine if there are any negative effects on the body with prolonged use.
Conclusion
(2R)-2,3,5-Trimethylhexan-1-amine is a synthetic compound that has gained attention in recent years due to its potential use as a dietary supplement and pre-workout ingredient. Its effects on the body are not yet fully understood, and more research is needed to determine its safety and potential uses. The synthesis method of (2R)-2,3,5-Trimethylhexan-1-amine has been reported in several scientific publications, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on (2R)-2,3,5-Trimethylhexan-1-amine, including its potential use as a treatment for ADHD and its effects on cognitive function in older adults.
Synthesis Methods
The synthesis of (2R)-2,3,5-Trimethylhexan-1-amine involves the reaction of 2-heptanone with nitropropane in the presence of sodium borohydride. The resulting product is then reduced with hydrogen gas and palladium on carbon to yield (2R)-2,3,5-Trimethylhexan-1-amine. This method has been reported in several scientific publications and has been used to produce (2R)-2,3,5-Trimethylhexan-1-amine for research purposes.
Scientific Research Applications
(2R)-2,3,5-Trimethylhexan-1-amine has been studied for its potential use as a dietary supplement and pre-workout ingredient. Several studies have investigated its effects on exercise performance, cognitive function, and mood. However, more research is needed to fully understand the effects of (2R)-2,3,5-Trimethylhexan-1-amine on the body.
properties
IUPAC Name |
(2R)-2,3,5-trimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6,10H2,1-4H3/t8?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSBEHRZHAKGFW-GKAPJAKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,3,5-Trimethylhexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)
![6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile](/img/structure/B2691634.png)
![Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate](/img/structure/B2691635.png)
![3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide](/img/structure/B2691636.png)




![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2691643.png)
![1-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2691645.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2691648.png)
![1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2691649.png)

![Ethyl 4-{4-[(3-chloro-4-methylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2691652.png)